Biochemical Potency Positioning: Fasnall vs. TVB-2640 and IPI-9119 in Cell-Free FASN Assays
In a direct cross-study comparison of biochemical potency against purified human FASN, Fasnall (IC50 = 3.71 µM) exhibits lower intrinsic enzyme inhibitory potency compared to the clinical-stage FASN inhibitor TVB-2640 (denifanstat; IC50 = 0.044–0.052 µM) and the irreversible preclinical inhibitor IPI-9119 (IC50 = 0.3 nM) [1][2][3]. While this positions Fasnall as a less potent biochemical inhibitor, this characteristic is relevant for researchers seeking a tool compound with a moderate potency window to avoid complete pathway ablation in dose-response studies. This differential potency profile supports its use in systems where partial FASN inhibition is desired to study adaptive metabolic responses [4].
| Evidence Dimension | Biochemical IC50 against purified human FASN |
|---|---|
| Target Compound Data | 3.71 µM (Fasnall) |
| Comparator Or Baseline | 0.044–0.052 µM (TVB-2640/Denifanstat); 0.0003 µM (0.3 nM) (IPI-9119) |
| Quantified Difference | Fasnall is ~71–84× less potent than TVB-2640 and ~12,367× less potent than IPI-9119 in cell-free biochemical assays. |
| Conditions | Cell-free enzymatic assay; purified human FASN; Fasnall assayed with 200 µM NADPH. |
Why This Matters
This evidence clarifies that Fasnall is not a high-potency FASN inhibitor; procurement is warranted when moderate target engagement is required to avoid complete pathway shutdown in mechanistic studies.
- [1] Alwarawrah Y, et al. Fasnall, a Selective FASN Inhibitor. Cell Chem Biol. 2016;23(6):678-688. View Source
- [2] Syed-Abdul MM, et al. Fatty Acid Synthase Inhibitor TVB-2640 Reduces Hepatic de Novo Lipogenesis in Males With Metabolic Abnormalities. Hepatology. 2020;72(1):103-118. View Source
- [3] Ventura R, et al. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Prostate Cancer Cells. Mol Cancer Ther. 2015;14(12_Supplement):A59. View Source
- [4] Jones SF, Infante JR. Molecular Pathways: Fatty Acid Synthase. Clin Cancer Res. 2015;21(24):5434-5438. View Source
